molecular formula C10H9N3 B14607657 1,2,4-Triazine, 3-methyl-5-phenyl- CAS No. 57446-75-0

1,2,4-Triazine, 3-methyl-5-phenyl-

Cat. No.: B14607657
CAS No.: 57446-75-0
M. Wt: 171.20 g/mol
InChI Key: KOHDDOXUULRGDW-UHFFFAOYSA-N
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Description

1,2,4-Triazine, 3-methyl-5-phenyl- is a heterocyclic compound that belongs to the triazine family Triazines are six-membered aromatic rings containing three nitrogen atoms The 1,2,4-triazine isomer has nitrogen atoms at positions 1, 2, and 4 of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine, 3-methyl-5-phenyl- can be achieved through various methods. One common approach involves the condensation reaction between α-imino esters and isonitrosoacetophenone hydrazones . This method allows for the formation of the triazine ring with the desired substitutions. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of 1,2,4-Triazine, 3-methyl-5-phenyl- often involves large-scale synthesis using optimized reaction conditions. The use of microwave-assisted synthesis and solid-phase methods has been explored to enhance efficiency and reduce production costs . These methods allow for the rapid and scalable production of the compound, making it suitable for various industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine, 3-methyl-5-phenyl- undergoes several types of chemical reactions, including:

    Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles attack the electron-rich triazine ring.

    Nucleophilic Displacement: Nucleophiles can displace substituents on the triazine ring, leading to the formation of new derivatives.

    Cycloaddition: The compound can undergo cycloaddition reactions, forming new cyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition reactions may yield substituted triazines, while nucleophilic displacement can produce a variety of triazine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1,2,4-Triazine, 3-methyl-5-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazine: Another isomer of triazine with nitrogen atoms at positions 1, 2, and 3.

    1,3,5-Triazine:

    Tetrazines: Compounds with four nitrogen atoms in the ring.

Uniqueness

1,2,4-Triazine, 3-methyl-5-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .

Properties

CAS No.

57446-75-0

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

3-methyl-5-phenyl-1,2,4-triazine

InChI

InChI=1S/C10H9N3/c1-8-12-10(7-11-13-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

KOHDDOXUULRGDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=N1)C2=CC=CC=C2

Origin of Product

United States

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